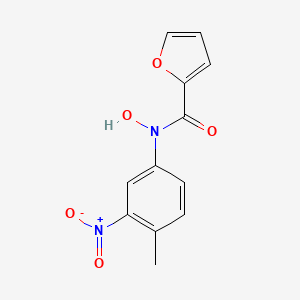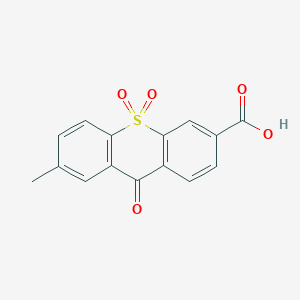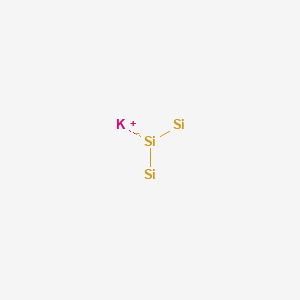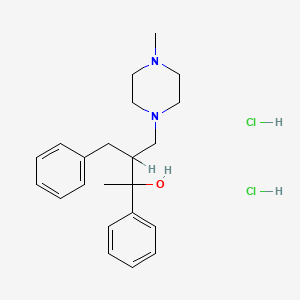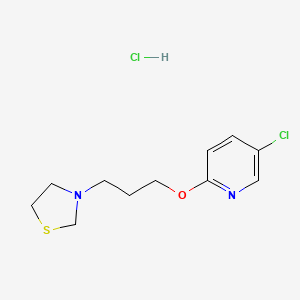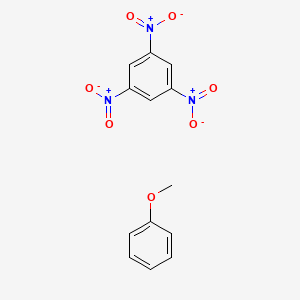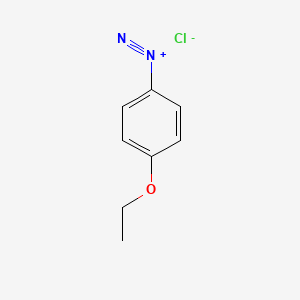
Benzenediazonium, 4-ethoxy-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 4-ethoxy-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 4-ethoxy- substitution indicates that an ethoxy group (-OCH₂CH₃) is attached to the fourth position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenediazonium, 4-ethoxy-, chloride is typically synthesized through the diazotization of 4-ethoxyaniline. The process involves the reaction of 4-ethoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The process involves continuous monitoring and precise addition of reagents to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 4-ethoxy-, chloride undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (-CN) through reactions like the Sandmeyer reaction.
Coupling Reactions: The diazonium ion can couple with phenols or aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Substitution by Hydroxyl Group: Warming the diazonium salt solution leads to the formation of phenol and nitrogen gas.
Substitution by Halides: Using copper(I) chloride or bromide (CuCl, CuBr) in the presence of hydrochloric or hydrobromic acid results in the formation of chlorobenzene or bromobenzene.
Coupling Reactions: The diazonium salt reacts with phenol in an alkaline medium to form azo compounds.
Major Products Formed
Phenol: Formed by substitution of the diazonium group with a hydroxyl group.
Chlorobenzene/Bromobenzene: Formed by substitution with chloride or bromide ions.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Scientific Research Applications
Benzenediazonium, 4-ethoxy-, chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzenediazonium, 4-ethoxy-, chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen, which makes it a good leaving group and facilitates nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Lacks the 4-ethoxy substitution but undergoes similar reactions.
Benzenediazonium, 4-methoxy-, chloride: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
Benzenediazonium, 4-ethoxy-, chloride is unique due to the presence of the ethoxy group, which can influence the reactivity and stability of the diazonium ion. The ethoxy group is an electron-donating group, which can affect the electron density on the aromatic ring and alter the reaction pathways compared to other diazonium salts .
Properties
CAS No. |
38793-99-6 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-ethoxybenzenediazonium;chloride |
InChI |
InChI=1S/C8H9N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
NQBCOOUVQLBMAC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


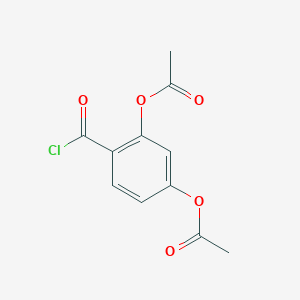

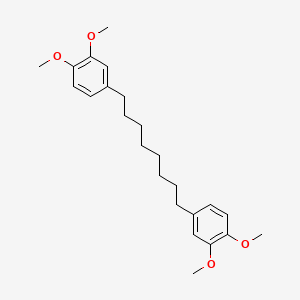
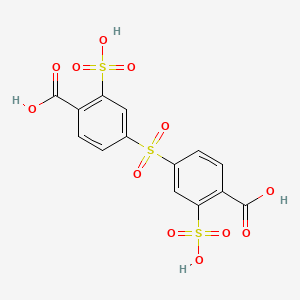
![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
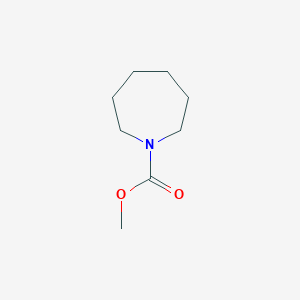
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
